molecular formula C6H3ClF2O2S B089355 2,4-Difluorobenzenesulfonyl chloride CAS No. 13918-92-8

2,4-Difluorobenzenesulfonyl chloride

Cat. No. B089355
Key on ui cas rn: 13918-92-8
M. Wt: 212.6 g/mol
InChI Key: FJSAJUXIHJIAMD-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

To a slurry of 2-aminothiazole (15.08 g, 0.1506 mol) in methylene chloride (100 mL) and pyridine (24 mL, 0.30 mol) was added dropwise over 20 minutes a solution of 2,4-difluorobenzenesulfonyl chloride (10 mL, 0.07 mol) in 10 mL of methylene chloride. After stirring at room temperature for 48 hours the reaction was concentrated and purified by flash column chromatography eluting with hexane/ethyl acetate. LCMS Rt=1.21 minutes MS m/z 277 [MH]+
Quantity
15.08 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.N1C=CC=CC=1.[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[S:21](Cl)(=[O:23])=[O:22]>C(Cl)Cl>[F:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[S:21]([NH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
15.08 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
24 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 48 hours the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC1=C(C=CC(=C1)F)S(=O)(=O)NC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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